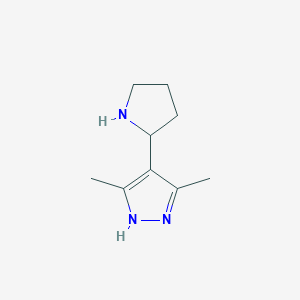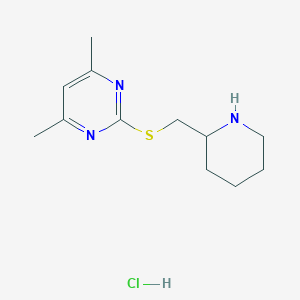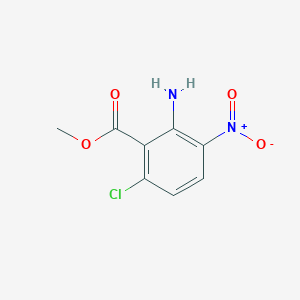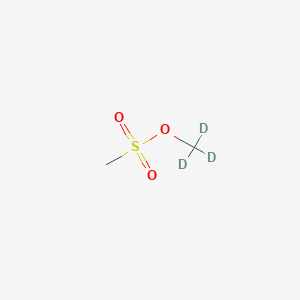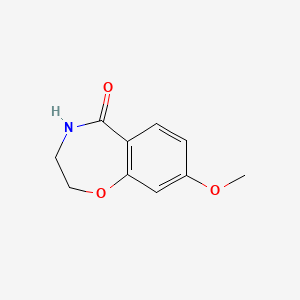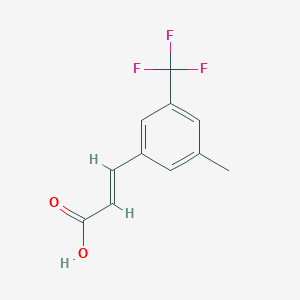![molecular formula C11H16N2O B1429613 4-[2-(Cyclopropylamino)ethoxy]aniline CAS No. 16690-29-2](/img/structure/B1429613.png)
4-[2-(Cyclopropylamino)ethoxy]aniline
Vue d'ensemble
Description
“4-[2-(Cyclopropylamino)ethoxy]aniline” is a compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used as a building block in chemistry .
Molecular Structure Analysis
The compound has a complex structure with one nitrogen and one oxygen in its backbone . The InChI key for the compound is JAMQGRVALBLSGM-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.26 and a molecular formula of C11H16N2O . Other physical and chemical properties such as boiling point and linear structure formula are not specified .Applications De Recherche Scientifique
Synthesis of Derivatives and Compounds
- Synthesis of Quinazoline Derivatives : The reaction of certain amino compounds with aniline resulted in the synthesis of new derivatives of quinazolines, which are important in various chemical processes and potential pharmaceutical applications (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
- Development of Quinoxaline Derivatives : Aniline treatments led to the formation of 2-anilino-quinoxalines, showcasing the versatility of aniline derivatives in synthesizing complex organic compounds (Ahmad, Habib, Iqbal, & Ziauddin, 1965).
- Practical Synthesis of N-Cyclopropylanilines : Demonstrating a method for the high-yield condensation of anilines, this process is significant for the production of N-cyclopropylanilines, a crucial step in various chemical syntheses (Yoshida, Umezu, Hamada, Atsumi, & Tabuchi, 2003).
Antimicrobial Activity and Biological Applications
- Antimicrobial Properties of Substituted Anilines : Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, indicating their potential in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
- Cyclin-Dependent Kinase Inhibition : Certain aniline derivatives were identified as potent inhibitors of Src kinase activity, a target in cancer treatment, demonstrating the biomedical significance of these compounds (Boschelli et al., 2001).
- Synthesis of Chiral Perhydrobenzimidazole and Hexahydroquinoxaline Derivatives : Highlighting the chemical versatility, anilino derivatives were used to synthesize chiral compounds, potentially useful in pharmaceuticals and chemical industries (Zaleska & Socha, 2000).
Electrorheological and Photochemical Properties
- Electrorheological Behavior : Poly(aniline-co-O-ethoxy aniline) was studied for its electrorheological properties, indicating its potential use in various industrial applications (Clioi, Kim, & To, 1999).
- Photochemical Reactions in Solution : Research on the interactions of aniline derivatives with chloromethanes in solution provided insights into their photochemical properties, useful for various scientific applications (Boszczyk & Latowski, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-(cyclopropylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-1-5-11(6-2-9)14-8-7-13-10-3-4-10/h1-2,5-6,10,13H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQGRVALBLSGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)
![(1-(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1429531.png)
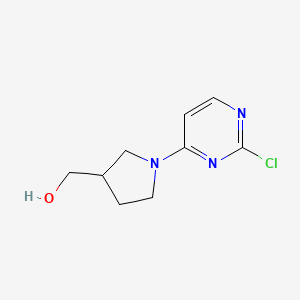
![3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B1429534.png)
![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)
